![molecular formula C17H19N3O B157520 Piperazine-1-carboxylic acid diphenylamide CAS No. 1804-36-0](/img/structure/B157520.png)
Piperazine-1-carboxylic acid diphenylamide
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Overview
Description
Piperazine-1-carboxylic acid diphenylamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of piperazine compounds. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex and involves multiple steps. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from a precursor, yielding a 23% final product . Another example is the synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions, which is a concise and modular approach . Additionally, modifications to the piperazine ring, such as the introduction of nitrogen into the aromatic ring or expansion to a bicyclic moiety, have been used to improve bioavailability and retain biological activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal packing of piperazinediones derived from various precursors has been determined, revealing different hydrogen-bonding networks and supramolecular organizations . The introduction of substituents can influence the molecular dipoles and the overall crystal packing .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperazine-derived Lewis basic catalysts is one such reaction, which can yield high enantioselectivities and isolated yields . The reactivity of these compounds can be tuned by modifying substituents on the piperazine ring, which can affect the catalyst's enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of polar or dipolar substituents can affect the compound's solubility and its ability to form specific supramolecular structures . These properties are crucial for the compound's biological activity and its potential as a pharmaceutical agent. Some piperazine derivatives also exhibit calcium antagonistic and antioxidative activities, which can be evaluated through biological assays . The bioavailability and serum half-life of these compounds are important factors in their development as drugs .
Scientific Research Applications
Antiplatelet Aggregation Activity
Piperazine derivatives have been synthesized and evaluated for their potential in inhibiting platelet aggregation. Notably, compounds featuring piperazine scaffolds, such as N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, demonstrated significant antiplatelet aggregating properties at a concentration of 0.06 μM. This indicates the potential application of piperazine-1-carboxylic acid diphenylamide derivatives in developing treatments for conditions related to platelet aggregation (Youssef et al., 2011).
Anticancer Activity
The novel compound 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has shown promising in vivo and in vitro anticancer activity with low toxicity. This highlights the therapeutic potential of piperazine-1-carboxylic acid diphenylamide derivatives in cancer treatment, showcasing their ability to inhibit tumor growth effectively (Jiang et al., 2007).
Antidepressant Properties
The piperazine derivative 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP) exhibits antidepressant-like effects, implicating the involvement of serotonergic and catecholaminergic systems. This suggests the potential of piperazine derivatives in developing new treatments for depression (Galdino et al., 2015).
Antimicrobial and Antioxidant Activities
Piperazine derivatives have also been identified with significant antimicrobial and antioxidant activities, indicating their broad spectrum of potential therapeutic applications beyond the central nervous system. For instance, compounds synthesized from 1-(1,4-benzodioxane-2-carbonyl)piperazine have shown promising results against bacterial and fungal strains, as well as moderate antioxidant activity (Mallesha & Mohana, 2011).
Safety and Hazards
properties
IUPAC Name |
N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSOLXZAPIGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328487 |
Source
|
Record name | Piperazine-1-carboxylic acid diphenylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxylic acid diphenylamide | |
CAS RN |
1804-36-0 |
Source
|
Record name | Piperazine-1-carboxylic acid diphenylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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